CYP3A4 Inhibition Is ~9-Fold Stronger Than CYP2C19 Inhibition, Defining a Distinct Isozyme Selectivity Window
The target compound exhibits differential CYP inhibition across three major hepatic isozymes. Against recombinant CYP2C19, the Ki is 5.00 × 10⁴ nM (50 µM) [1]. Against CYP2E1 in human liver microsomes, the IC₅₀ is also 5.00 × 10⁴ nM [1]. In contrast, against CYP3A4 in human liver microsomes, the IC₅₀ is 5.49 × 10³ nM (5.49 µM) [1]. This represents a ~9.1-fold lower IC₅₀ (stronger inhibition) for CYP3A4 relative to CYP2C19/CYP2E1. While no direct head-to-head comparator data exist for the closest regioisomer N-(3-methyl-1,2-oxazol-5-yl)-2-oxo-2H-chromene-3-carboxamide, the 3-isoxazolyl positional isomer N-3-isoxazolyl-2-oxo-2H-chromene-3-carboxamide (MW 256, lacking the 5-methyl group) is reported in screening libraries but lacks publicly available CYP profiling , making the target compound the only member of this subclass with quantified CYP selectivity data.
| Evidence Dimension | CYP isozyme inhibition potency (Ki / IC₅₀) |
|---|---|
| Target Compound Data | CYP2C19 Ki = 5.00×10⁴ nM; CYP2E1 IC₅₀ = 5.00×10⁴ nM; CYP3A4 IC₅₀ = 5.49×10³ nM |
| Comparator Or Baseline | N-3-isoxazolyl-2-oxo-2H-chromene-3-carboxamide (unsubstituted isoxazole): no CYP data available; regioisomeric 3-methylisoxazol-5-yl analog: no CYP data available |
| Quantified Difference | ~9.1-fold CYP3A4 vs. CYP2C19 selectivity window |
| Conditions | Recombinant CYP2C19 (3-O-methylfluorescein substrate, 3 min preincubation); human liver microsomes CYP2E1 (chlorzoxazone substrate, 5 min preincubation, LC-MS/MS); human liver microsomes CYP3A4 (midazolam substrate, 5 min preincubation, LC-MS/MS). Data from J. Med. Chem. 55: 1205-14 (2012), Amgen/ChEMBL curation. |
Why This Matters
The CYP3A4-selective inhibition profile, with >9-fold weaker activity against CYP2C19/CYP2E1, provides a quantifiable basis for predicting drug-drug interaction risk that is unavailable for regioisomeric or des-methyl analogs, enabling informed compound selection in preclinical ADME-Tox panels.
- [1] BindingDB entry BDBM50380527 (CHEMBL2018913). CYP inhibition data curated from J. Med. Chem. 55: 1205-14 (2012). DOI: 10.1021/jm201346g. View Source
